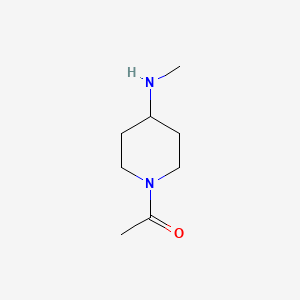

1-アセチル-4-(メチルアミノ)ピペリジン

説明

1-Acetyl-4-(methylamino)piperidine, also known as 1-Acetyl-4-methylanilinopiperidine (1-AMAP), is a synthetic compound that has been used in various scientific studies and research experiments. 1-AMAP is a member of the piperidine family, which is a class of organic compounds that are composed of a six-membered nitrogen-containing ring. 1-AMAP has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. 1-AMAP has been used in research due to its unique structure and properties, which make it a useful tool for investigating a variety of biological processes.

科学的研究の応用

薬理学:薬剤合成と開発

1-アセチル-4-(メチルアミノ)ピペリジン:は、さまざまな薬理学的薬剤の合成における貴重な中間体です。ピペリジンコアは、生物学的標的に結合する能力のために、多くの治療薬剤で一般的なモチーフです。この化合物は、神経疾患から癌まで、幅広い疾患の治療に潜在的な用途を持つ新薬の開発に使用できます .

有機合成:複雑な分子の構築ブロック

有機化学では、1-アセチル-4-(メチルアミノ)ピペリジンは汎用性の高い構築ブロックとして役立ちます。環化やアルキル化など、さまざまな反応を通じて複雑な有機分子を構築するために使用されます。合成経路への存在は、複雑な化合物の合成を大幅に合理化できます .

医薬品化学:生物活性化合物の設計

1-アセチル-4-(メチルアミノ)ピペリジンのピペリジン環は、医薬品化学において生物活性化合物を設計するために不可欠です。これは、特に中枢神経系(CNS)薬やその他の治療分野において、創薬におけるリード化合物として有望な分子にしばしば組み込まれています .

生化学:酵素阻害研究

生化学では、1-アセチル-4-(メチルアミノ)ピペリジンを使用して酵素阻害を研究できます。化合物を修飾することにより、研究者は酵素との相互作用を調べることができ、これは疾患メカニズムの理解と薬物としての酵素阻害剤の開発に不可欠です .

産業用途:化学製造

この化合物は、化学製造部門で産業用途が見られます。これは、ポリマーから微量化学物質に至るまで、さまざまな産業プロセスで触媒または化学試薬として使用でき、材料の生産に貢献します .

神経科学研究:神経伝達物質の調節

1-アセチル-4-(メチルアミノ)ピペリジン:は、特に神経伝達物質の調節の研究において、神経科学研究において役割を果たす可能性があります。ピペリジン誘導体は、脳機能の理解と神経疾患の治療において基本的な神経伝達物質系に影響を与えることが知られています .

Safety and Hazards

“1-Acetyl-4-(methylamino)piperidine” is classified as a dangerous substance. It has been assigned the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection .

生化学分析

Biochemical Properties

1-Acetyl-4-(methylamino)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the overall metabolic processes within the cell.

Cellular Effects

The effects of 1-Acetyl-4-(methylamino)piperidine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain signaling pathways such as the Akt/mTOR pathway, which plays a crucial role in cell growth and survival . Additionally, 1-Acetyl-4-(methylamino)piperidine can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-Acetyl-4-(methylamino)piperidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in signal transduction pathways . This inhibition can result in altered cellular responses and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of 1-Acetyl-4-(methylamino)piperidine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that 1-Acetyl-4-(methylamino)piperidine remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been observed, with some studies indicating potential cytotoxic effects at higher concentrations.

Dosage Effects in Animal Models

The effects of 1-Acetyl-4-(methylamino)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects can occur, including liver toxicity and impaired cellular function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

1-Acetyl-4-(methylamino)piperidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of many compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of the cell. Additionally, the compound can influence oxidative phosphorylation, a key metabolic process that generates ATP, the primary energy currency of the cell.

Transport and Distribution

The transport and distribution of 1-Acetyl-4-(methylamino)piperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells, where it can exert its biochemical effects.

Subcellular Localization

1-Acetyl-4-(methylamino)piperidine is localized within specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . For instance, it may be directed to the mitochondria, where it can affect mitochondrial function and energy production.

特性

IUPAC Name |

1-[4-(methylamino)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-7(11)10-5-3-8(9-2)4-6-10/h8-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEPODZAQBVPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599642 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

139062-96-7 | |

| Record name | 1-[4-(Methylamino)piperidin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

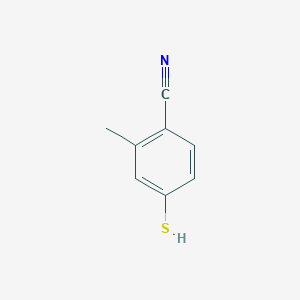

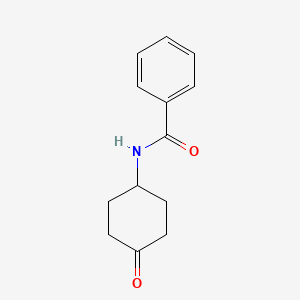

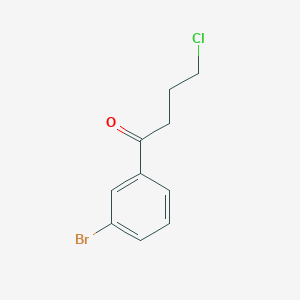

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

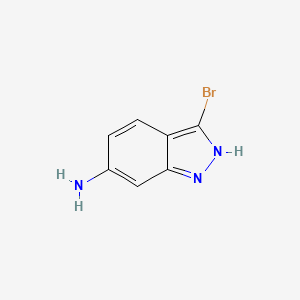

![N-[4-(2-aminoethoxy)phenyl]acetamide](/img/structure/B1287467.png)